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Compound of Interest

Compound Name: Heptanenitrile

Cat. No.: B1581596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of n-

Heptanenitrile (C₇H₁₃N). The information is compiled from experimental data and established

estimation methods, offering a valuable resource for scientific research and development.

Core Thermodynamic Properties
The thermodynamic properties of n-Heptanenitrile are crucial for understanding its behavior in

chemical reactions, purification processes, and formulation development. This section presents

key experimental and estimated data in a structured format.

Quantitative Data Summary
The following tables summarize the available experimental and estimated thermodynamic data

for n-Heptanenitrile. Estimated values, derived from the Joback group contribution method,

are provided where experimental data is not readily available and are marked with an asterisk

(*). The Joback method is a well-established estimation technique for thermodynamic

properties from molecular structure.[1][2][3][4]
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Property Value Units Phase Source

Molar Mass 111.18 g/mol - [5]

Boiling Point 183 °C Liquid [6]

Melting Point -64 °C Solid [6]

Standard

Enthalpy of

Formation (ΔHf°)

-82.8 ± 0.8 kJ/mol Liquid [7]

Standard

Enthalpy of

Formation (ΔHf°)

-31.0 ± 1.0 kJ/mol Gas [7]

Standard Gibbs

Free Energy of

Formation (ΔGf°)

Value Not

Available
kJ/mol Gas Joback Method

Standard Molar

Entropy (S°)

Value Not

Available
J/(mol·K) Gas Joback Method

Heat Capacity

(Cp)*

Value Not

Available
J/(mol·K) Gas Joback Method

Vapor Pressure 0.72 mmHg Liquid [5]

Note: Specific values for Gibbs Free Energy of Formation, Standard Molar Entropy, and Heat

Capacity for n-Heptanenitrile were not found in the searched literature. The Joback method is

a reliable estimation technique for these properties when experimental data is unavailable.

Experimental Protocols
Detailed experimental methodologies are essential for the accurate determination of

thermodynamic properties. The following sections outline the standard procedures for

measuring key parameters.

Enthalpy of Formation via Bomb Calorimetry
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The standard enthalpy of formation of n-Heptanenitrile can be determined from its enthalpy of

combustion, measured using a bomb calorimeter.

Methodology:

Sample Preparation: A precisely weighed sample of high-purity n-Heptanenitrile (typically

0.5 - 1.0 g) is placed in a crucible within the bomb calorimeter. A known length of ignition wire

is connected to the electrodes, with its end in contact with the sample.

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove

atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately

30 atm.

Calorimeter Setup: The sealed bomb is placed in a container of a known volume of water.

The entire assembly is housed in an insulating jacket to ensure adiabatic conditions. A stirrer

ensures uniform water temperature, which is monitored by a high-precision thermometer.

Combustion: The sample is ignited by passing an electric current through the ignition wire.

The combustion of the n-Heptanenitrile releases heat, causing a rise in the temperature of

the water.

Data Acquisition: The temperature of the water is recorded at regular intervals before, during,

and after combustion until a stable final temperature is reached.

Calculation: The heat of combustion is calculated from the temperature rise, the heat

capacity of the calorimeter system (determined by calibrating with a substance of known

heat of combustion, such as benzoic acid), and corrections for the heat of ignition and any

side reactions (e.g., formation of nitric acid). The standard enthalpy of formation is then

derived from the heat of combustion using Hess's Law.

Vapor Pressure Determination by Ebulliometry
Ebulliometry is a precise method for determining the vapor pressure of a liquid by measuring its

boiling point at various controlled pressures.

Methodology:
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Apparatus: A differential ebulliometer is employed, which consists of a boiler, a Cottrell pump

(to ensure equilibrium between the liquid and vapor phases), a thermometer well, and a

condenser. The system is connected to a pressure control and measurement system.

Sample Introduction: A sample of pure n-Heptanenitrile is introduced into the boiler.

Pressure Control: The pressure within the ebulliometer is set to a desired value using a

vacuum pump and a manostat.

Heating and Equilibrium: The liquid is heated to its boiling point. The Cottrell pump

continuously sprays the boiling liquid over the thermometer bulb, ensuring that the measured

temperature is the true equilibrium boiling point at the set pressure.

Temperature Measurement: The boiling temperature is measured using a calibrated platinum

resistance thermometer.

Data Collection: The boiling temperatures are measured over a range of pressures.

Data Analysis: The vapor pressure data as a function of temperature can be fitted to a

suitable equation, such as the Antoine equation, to allow for interpolation and extrapolation.

Heat Capacity Measurement using Differential Scanning
Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat

capacity of a substance.

Methodology:

Instrumentation: A differential scanning calorimeter, which measures the difference in heat

flow between a sample and a reference as a function of temperature, is used.

Sample Preparation: A small, accurately weighed sample of n-Heptanenitrile is hermetically

sealed in an aluminum pan. An empty sealed pan is used as a reference.

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard

materials with known melting points and enthalpies of fusion (e.g., indium). The heat capacity
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is calibrated using a standard material with a known heat capacity, such as sapphire.

Measurement Procedure (Three-Step Method):

Baseline: An initial scan is performed with empty sample and reference pans to obtain a

baseline heat flow.

Standard: A scan is run with the sapphire standard in the sample pan.

Sample: A final scan is performed with the n-Heptanenitrile sample.

Thermal Program: Each scan involves heating the sample, standard, or empty pan at a

constant rate (e.g., 10-20 °C/min) over the desired temperature range.

Calculation: The heat capacity of the n-Heptanenitrile is calculated by comparing the heat

flow signals from the three scans at a given temperature, using the known heat capacity of

the sapphire standard.

Visualizations
The following diagrams illustrate the experimental workflows for determining the

thermodynamic properties of n-Heptanenitrile.

Sample Preparation Bomb Assembly Calorimetric Measurement Data Analysis

Weigh n-Heptanenitrile Place in Crucible Attach Ignition Wire Seal Bomb Purge with O2 Fill with O2 to 30 atm Place Bomb in Water Stir Water Ignite Sample Record Temperature Change Calculate Heat of Combustion (q) Calculate Enthalpy of Combustion (ΔHc) Calculate Enthalpy of Formation (ΔHf°)

Click to download full resolution via product page

Workflow for Bomb Calorimetry
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Apparatus Setup

Measurement Cycle

Data Analysis
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Measure Boiling Temperature
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Workflow for Ebulliometry
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Workflow for DSC

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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